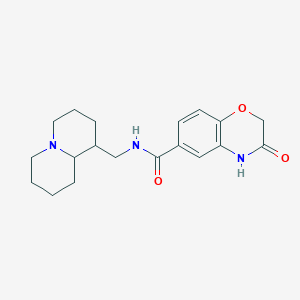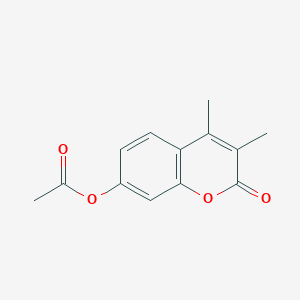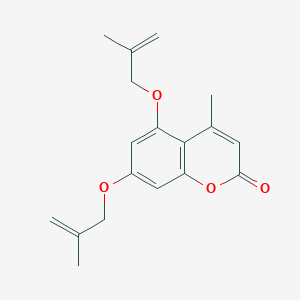![molecular formula C21H28N2O5 B14957377 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14957377.png)
2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves the following steps:
Formation of the chromen-2-one core: This can be achieved by the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of the methoxy and dimethyl groups: These groups can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the morpholin-4-yl propyl group: This step involves the reaction of the chromen-2-one derivative with a morpholine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, modulating their activity. The methoxy and dimethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The morpholin-4-yl propyl group can improve the compound’s solubility and bioavailability, facilitating its distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4-methylcoumarin: A compound with a similar chromen-2-one core but different substituents.
4,8-dimethyl-7-hydroxycoumarin: Another chromen-2-one derivative with different functional groups.
3-(morpholin-4-yl)propyl derivatives: Compounds with similar morpholine-based side chains.
Uniqueness
2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. The presence of the methoxy and dimethyl groups enhances its stability and reactivity, while the morpholin-4-yl propyl group improves its solubility and bioavailability, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H28N2O5 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C21H28N2O5/c1-14-16-5-6-18(26-3)15(2)20(16)28-21(25)17(14)13-19(24)22-7-4-8-23-9-11-27-12-10-23/h5-6H,4,7-13H2,1-3H3,(H,22,24) |
InChI Key |
NRSHTCPYVPFSEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B14957296.png)
![3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14957300.png)
![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B14957316.png)

![Methyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B14957326.png)
![4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one](/img/structure/B14957330.png)
![9-benzyl-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14957349.png)
![N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-phenylalanine](/img/structure/B14957361.png)
![7-[(2,5-dimethylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B14957364.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B14957372.png)

![2-amino-7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B14957385.png)

![ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B14957407.png)
